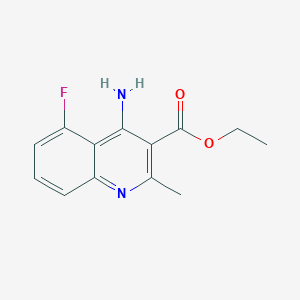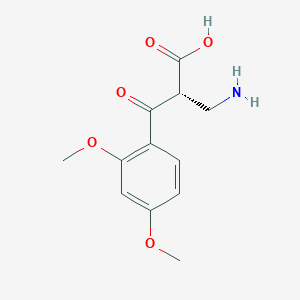
(R)-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an aminomethyl group, a dimethoxyphenyl group, and a keto group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, where an aminomethyl group is introduced to a precursor molecule containing the dimethoxyphenyl and keto groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.
化学反応の分析
Types of Reactions
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted aminomethyl derivatives.
科学的研究の応用
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid: A similar compound with a hydroxyl group instead of a keto group.
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxobutanoic acid: A compound with an extended carbon chain.
Uniqueness
®-2-(Aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid is unique due to its specific combination of functional groups and chiral center. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-17-7-3-4-8(10(5-7)18-2)11(14)9(6-13)12(15)16/h3-5,9H,6,13H2,1-2H3,(H,15,16)/t9-/m1/s1 |
InChIキー |
VGAXRMZHVRONQQ-SECBINFHSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)C(=O)[C@@H](CN)C(=O)O)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C(CN)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


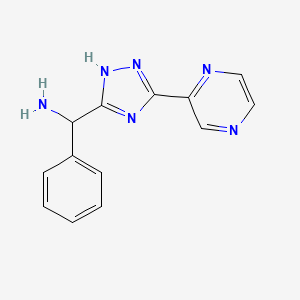
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
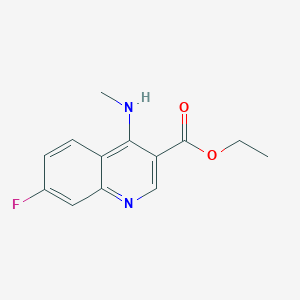

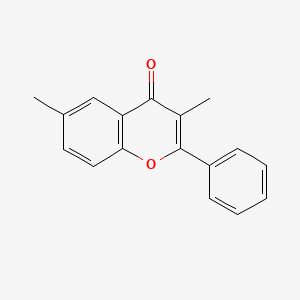
![[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol](/img/structure/B15066459.png)
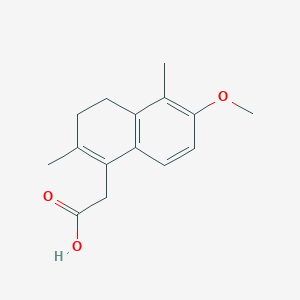
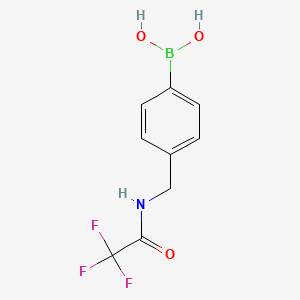
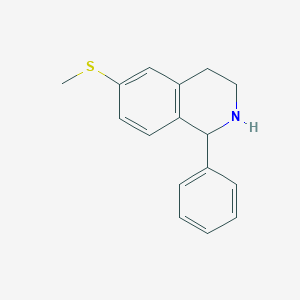

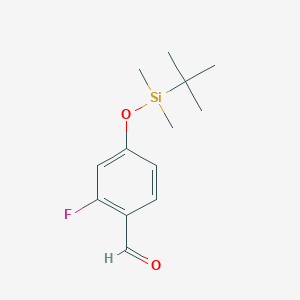
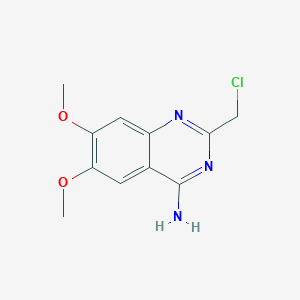
![5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B15066501.png)
